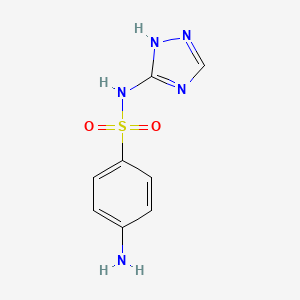![molecular formula C8H4N4O B13112490 5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 1211528-47-0](/img/structure/B13112490.png)
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with formyl and carbonitrile functional groups attached to the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with formylating agents under controlled conditions . Another approach includes the use of 1-alkyl-N-Boc-5-formylpyrazol-4-amines, which react with malononitrile to form the desired compound . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has similar structural features but different functional groups, leading to distinct biological activities.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This derivative is used as an intermediate in the synthesis of vericiguat, a drug for treating heart failure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
1211528-47-0 |
|---|---|
Molekularformel |
C8H4N4O |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
5-formyl-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-2-7-6-1-5(4-13)3-10-8(6)12-11-7/h1,3-4H,(H,10,11,12) |
InChI-Schlüssel |
DZTUIZSRJDMFKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=NNC(=C21)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)




![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)



![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)
